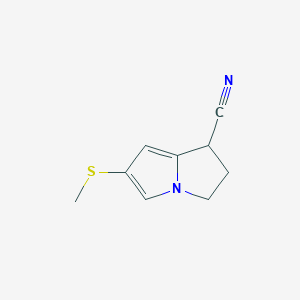
6-(Methylsulfanyl)-2,3-dihydro-1H-pyrrolizine-1-carbonitrile
Cat. No. B8747002
Key on ui cas rn:
89541-93-5
M. Wt: 178.26 g/mol
InChI Key: BESCDQHASKKBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04612325
Procedure details


Powdered iodine (1 eq.) was added to a stirred solution of triphenylphosphine (1.15 eq.) in dry acetonitrile (10 ml/mmol of sulfoxide to be used) in a nitrogen atmosphere. The mixture was stirred until the iodine color was no longer present and a yellow colored suspension had formed. The sulfoxide (IX) (1 eq.) in dry acetonitrile (2.5 ml/mmol sulfoxide) was added in one portion. This was immediately followed by adding the solid powdered sodium iodide (2 eq.). The mixture was stirred and rapidly changed to a dark color. TLC showed that the reaction was complete after 1 min. After stirring for no more than 5 min. the solution was poured into a mixture of 5% sodium thiosulfate solution and ether. The mixture was shaken until the iodine color had disappeared, the ether phase was separated and washed with a 5% sodium bicarbonate solution. The ether solution was dried over sodium sulfate and evaporated in vacuo. The crude material was passed through a short column of silica gel (30 g/g of crude product) using dichloromethane. The excess triphenylphosphine came off with the solvent front and was followed almost immediately by the product compound (X). The sulfide (X) was obtained as an oil which was sufficiently pure to be used in the next step.




Name
sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
II.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:22][S:23]([C:25]1[CH:26]=[C:27]2[CH:31]([C:32]#[N:33])[CH2:30][CH2:29][N:28]2[CH:34]=1)=O.[I-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>C(#N)C.CCOCC>[CH3:22][S:23][C:25]1[CH:26]=[C:27]2[CH:31]([C:32]#[N:33])[CH2:30][CH2:29][N:28]2[CH:34]=1 |f:3.4,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Three
|
Name
|
sulfoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C=1C=C2N(CCC2C#N)C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
Step Five
|
Name
|
sodium thiosulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a yellow colored suspension had formed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for no more than 5 min. the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ether phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a 5% sodium bicarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether solution was dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

